Motixafortide

Description

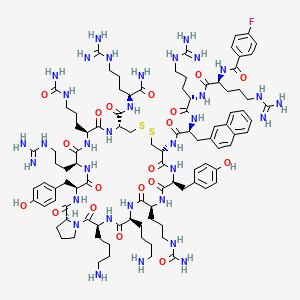

Structure

2D Structure

Properties

IUPAC Name |

(3S,6S,9S,12S,15R,20R,23S,26S,29S,32S)-3,6-bis(4-aminobutyl)-N-[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]-15-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[(4-fluorobenzoyl)amino]pentanoyl]amino]pentanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-26-(3-carbamimidamidopropyl)-9,23-bis[3-(carbamoylamino)propyl]-12,29-bis[(4-hydroxyphenyl)methyl]-2,5,8,11,14,22,25,28,31-nonaoxo-17,18-dithia-1,4,7,10,13,21,24,27,30-nonazabicyclo[30.3.0]pentatriacontane-20-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C97H144FN33O19S2/c98-60-33-31-58(32-34-60)78(135)119-65(19-8-42-113-93(104)105)79(136)121-68(21-10-44-115-95(108)109)83(140)126-73(51-56-25-30-57-14-1-2-15-59(57)48-56)87(144)130-75-53-152-151-52-74(88(145)118-63(77(101)134)18-7-41-112-92(102)103)129-84(141)69(23-12-46-117-97(111)150)122-81(138)66(20-9-43-114-94(106)107)124-86(143)72(50-55-28-37-62(133)38-29-55)128-90(147)76-24-13-47-131(76)91(148)70(17-4-6-40-100)125-82(139)64(16-3-5-39-99)120-80(137)67(22-11-45-116-96(110)149)123-85(142)71(127-89(75)146)49-54-26-35-61(132)36-27-54/h1-2,14-15,25-38,48,63-76,132-133H,3-13,16-24,39-47,49-53,99-100H2,(H2,101,134)(H,118,145)(H,119,135)(H,120,137)(H,121,136)(H,122,138)(H,123,142)(H,124,143)(H,125,139)(H,126,140)(H,127,146)(H,128,147)(H,129,141)(H,130,144)(H4,102,103,112)(H4,104,105,113)(H4,106,107,114)(H4,108,109,115)(H3,110,116,149)(H3,111,117,150)/t63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJVZSYKFCOBILL-MKMRYRNGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CCCCN)CCCCN)CCCNC(=O)N)CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC5=CC=CC=C5C=C4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C6=CC=C(C=C6)F)C(=O)NC(CCCNC(=N)N)C(=O)N)CCCNC(=O)N)CCCNC(=N)N)CC7=CC=C(C=C7)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2C1)CCCCN)CCCCN)CCCNC(=O)N)CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC5=CC=CC=C5C=C4)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)C6=CC=C(C=C6)F)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)CCCNC(=O)N)CCCNC(=N)N)CC7=CC=C(C=C7)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C97H144FN33O19S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2159.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

664334-36-5 | |

| Record name | Motixafortide [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0664334365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Motixafortide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14939 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MOTIXAFORTIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DA9G065962 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Motixafortide: A Technical Guide to its Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Motixafortide, also known as BL-8040, is a synthetic cyclic peptide that acts as a selective antagonist of the C-X-C chemokine receptor 4 (CXCR4).[1] It is a potent inhibitor of the interaction between CXCR4 and its natural ligand, stromal cell-derived factor-1α (SDF-1α, also known as CXCL12).[2][3] This antagonism disrupts the CXCR4/CXCL12 signaling axis, which plays a crucial role in hematopoietic stem cell (HSC) homing and trafficking, as well as in tumor proliferation and metastasis.[1][2][3] this compound has been approved for use in combination with filgrastim (G-CSF) to mobilize HSCs for autologous transplantation in patients with multiple myeloma.[4] Its therapeutic potential is also being investigated in various oncology indications.

This technical guide provides an in-depth overview of the structure and chemical properties of this compound, along with details of its mechanism of action and relevant experimental methodologies.

Chemical Structure and Properties

This compound is a 14-residue polypeptide with a cyclic structure formed by a disulfide bridge.[5] Its sequence incorporates both natural and unnatural amino acids, contributing to its high affinity and prolonged receptor occupancy.

Table 1: this compound Identification and Structural Details

| Parameter | Value | Reference |

| IUPAC Name | N-(4-fluorobenzoyl)-L-arginyl-L-arginyl-L-2-naphthylalanyl-L-cysteinyl-L-tyrosyl-L-citrullyl-L-lysyl-L-prolyl-L-tyrosyl-L-arginyl-L-citrullyl-L-cysteinyl-L-argininamide, cyclic (4-13)-disulfide | |

| Peptide Sequence | {4-Fluorobenzoyl}-Arg-Arg-{2-Naphthylalaninyl}-Cys-Tyr-Cit-Lys-Pro-Tyr-Arg-Cit-Cys-Arg-NH2 (disulfide bridge between Cys4 and Cys13) | [2] |

| Molecular Formula | C97H144FN33O19S2 | [4] |

| Synonyms | BL-8040, BKT140, 4F-benzoyl-TN14003 | [2] |

| CAS Number | 664334-36-5 | [4] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 2159.55 g/mol | [4] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO | |

| IC50 (CXCR4 antagonism) | 0.42 – 4.5 nM | [2][3] |

| pKa | Not publicly available | |

| LogP | Not publicly available |

Mechanism of Action: CXCR4 Antagonism

This compound exerts its biological effects by acting as a potent and selective antagonist of the CXCR4 receptor.[1] The CXCR4 receptor is a G protein-coupled receptor (GPCR) that, upon binding to its ligand CXCL12, activates several downstream signaling pathways involved in cell survival, proliferation, and migration.[6][7]

By binding to CXCR4, this compound blocks the interaction with CXCL12, thereby inhibiting the downstream signaling cascade.[2][3] This leads to the mobilization of hematopoietic stem cells from the bone marrow into the peripheral blood and can also induce apoptosis in cancer cells that overexpress CXCR4.[2]

CXCR4 Signaling Pathway

The binding of CXCL12 to CXCR4 triggers a cascade of intracellular events. The following diagram illustrates the key components of this signaling pathway, which is inhibited by this compound.

Caption: CXCR4 signaling pathway initiated by CXCL12 and inhibited by this compound.

Experimental Protocols

Detailed experimental protocols for this compound are often proprietary. However, the following sections describe representative methodologies for key assays used to characterize CXCR4 antagonists.

Determination of IC50 for CXCR4 Antagonism (Representative Protocol)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a CXCR4 antagonist using a competitive binding assay.

Caption: Workflow for determining the IC50 of a CXCR4 antagonist.

Methodology:

-

Cell Culture: Culture a cell line that endogenously expresses CXCR4 (e.g., Jurkat cells) under standard conditions.

-

Assay Preparation:

-

Prepare a stock solution of radiolabeled CXCL12 (e.g., [¹²⁵I]-CXCL12).

-

Perform serial dilutions of this compound to create a range of concentrations.

-

-

Binding Assay:

-

In a 96-well plate, add a constant amount of CXCR4-expressing cells to each well.

-

Add a fixed concentration of radiolabeled CXCL12 to each well.

-

Add the different concentrations of this compound to the respective wells. Include control wells with no antagonist (total binding) and wells with a high concentration of a known CXCR4 antagonist (non-specific binding).

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter to separate the cells (with bound radioligand) from the unbound radioligand.

-

Wash the filters to remove any remaining unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding for each concentration of this compound.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

-

Apoptosis Assay (Representative Protocol)

This protocol outlines a general method for assessing the pro-apoptotic effects of a CXCR4 antagonist on cancer cells using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Methodology:

-

Cell Culture and Treatment:

-

Seed cancer cells known to overexpress CXCR4 (e.g., a multiple myeloma cell line) in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include an untreated control and a positive control for apoptosis (e.g., staurosporine).

-

-

Cell Staining:

-

Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Excite the cells with a 488 nm laser and collect the fluorescence emission for FITC (Annexin V) and PI.

-

-

Data Interpretation:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Quantify the percentage of cells in each quadrant to determine the pro-apoptotic effect of this compound.

-

Conclusion

This compound is a well-characterized synthetic peptide with potent CXCR4 antagonistic activity. Its unique structure and chemical properties contribute to its high affinity and efficacy in disrupting the CXCR4/CXCL12 signaling axis. This technical guide provides a comprehensive overview of its structure, physicochemical properties, and mechanism of action, along with representative experimental protocols for its characterization. This information serves as a valuable resource for researchers and professionals in the field of drug development and oncology.

References

- 1. What is the therapeutic class of this compound? [synapse.patsnap.com]

- 2. This compound | C97H144FN33O19S2 | CID 91865076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]

- 7. aacrjournals.org [aacrjournals.org]

Motixafortide: A Technical Guide to Discovery and Development

A Deep Dive into the CXCR4 Antagonist Revolutionizing Stem Cell Mobilization and Oncology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of motixafortide, a potent and selective inhibitor of the C-X-C motif chemokine receptor 4 (CXCR4). This document details the timeline of its development, from its initial designation as BL-8040 to its FDA approval as Aphexda™. It includes a thorough examination of its mechanism of action, detailed summaries of key clinical trials with quantitative data presented in tabular format, and the experimental protocols employed in these studies. Furthermore, signaling pathways and developmental timelines are visualized using Graphviz diagrams to facilitate a deeper understanding of this innovative therapeutic agent.

Introduction to this compound

This compound is a synthetic cyclic peptide that acts as a high-affinity antagonist of the CXCR4 receptor.[1] This receptor, along with its ligand stromal cell-derived factor-1α (SDF-1α, also known as CXCL12), plays a crucial role in hematopoietic stem cell (HSC) trafficking and homing to the bone marrow, as well as in tumor proliferation, metastasis, and the tumor microenvironment.[2][3][4] By blocking the interaction between CXCR4 and CXCL12, this compound leads to the mobilization of HSCs into the peripheral blood and can disrupt the supportive tumor microenvironment, making cancer cells more susceptible to other therapies.[5][6]

Initially developed under the name BL-8040 by Biokine Therapeutics and subsequently licensed to BioLineRx, this compound has undergone extensive preclinical and clinical evaluation.[7][8] Its primary indication is for the mobilization of hematopoietic stem cells to the peripheral blood for collection and subsequent autologous transplantation in patients with multiple myeloma.[9] Additionally, its therapeutic potential is being investigated in other hematological malignancies and solid tumors, including pancreatic cancer and sickle cell disease.[10][11]

Discovery and Development Timeline

The development of this compound has been marked by a series of key milestones, from its early preclinical investigations to its approval by the U.S. Food and Drug Administration (FDA).

Mechanism of Action: The CXCR4/CXCL12 Axis

This compound's therapeutic effects are rooted in its potent and selective inhibition of the CXCR4 receptor. The CXCL12/CXCR4 signaling axis is a critical pathway in cell migration, survival, and proliferation.

Signaling Pathway Overview:

Upon binding of its ligand CXCL12, the G protein-coupled receptor CXCR4 activates several downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. These pathways promote cell survival, proliferation, and migration. In the bone marrow, the interaction between CXCL12 and CXCR4 on hematopoietic stem cells is essential for their retention in the marrow niche. In the context of cancer, this axis is often hijacked by tumor cells to promote their growth, survival, and metastasis to organs that express high levels of CXCL12.[2][4]

This compound, as a CXCR4 antagonist, physically blocks the binding of CXCL12 to CXCR4. This disruption has two primary therapeutic consequences:

-

Hematopoietic Stem Cell Mobilization: By inhibiting the CXCL12/CXCR4 interaction in the bone marrow, this compound disrupts the anchor holding HSCs in the marrow, leading to their rapid and robust mobilization into the peripheral bloodstream.[12] This facilitates their collection for autologous or allogeneic transplantation.

-

Anti-Tumor Activity: In the tumor microenvironment, this compound's blockade of CXCR4 can inhibit tumor cell proliferation and survival.[5] It can also sensitize tumors to immunotherapy by increasing the infiltration of cytotoxic T cells and reducing the presence of immunosuppressive cells.[6]

Clinical Development Program

This compound has been evaluated in a robust clinical development program across various indications. The following sections summarize the key trials and their outcomes.

Hematopoietic Stem Cell Mobilization in Multiple Myeloma: The GENESIS Trial

The pivotal Phase 3 GENESIS trial was a randomized, double-blind, placebo-controlled study that evaluated the efficacy and safety of this compound in combination with granulocyte-colony stimulating factor (G-CSF) for HSC mobilization in patients with multiple myeloma undergoing autologous stem cell transplantation.[11][13]

Table 1: Key Quantitative Data from the GENESIS Trial [11]

| Endpoint | This compound + G-CSF (n=80) | Placebo + G-CSF (n=42) | Odds Ratio (95% CI) | P-value |

| Primary Endpoint: Proportion of patients collecting ≥6 × 10⁶ CD34⁺ cells/kg in ≤2 apheresis sessions | 92.5% | 26.2% | 53.3 (14.12–201.33) | <0.0001 |

| Secondary Endpoint: Proportion of patients collecting ≥6 × 10⁶ CD34⁺ cells/kg in 1 apheresis session | 88.8% | 9.5% | 118.0 (25.36–549.35) | <0.0001 |

Experimental Protocol: GENESIS Trial [11][13]

-

Patient Population: Adult patients with multiple myeloma scheduled for autologous stem cell transplantation.[11]

-

Treatment Regimen: Patients were randomized 2:1 to receive either a single subcutaneous dose of this compound (1.25 mg/kg) or placebo, both in combination with G-CSF.[11]

-

Apheresis: The first apheresis session was initiated 10-14 hours after the this compound/placebo administration. A second apheresis was performed if the target cell count was not achieved in the first session.[11]

-

Cell Quantification: The number of CD34+ cells was determined by local laboratories using flow cytometry.

Pancreatic Ductal Adenocarcinoma (PDAC): The COMBAT/KEYNOTE-202 Trial

The COMBAT/KEYNOTE-202 trial was a Phase 2a study evaluating the safety and efficacy of this compound in combination with the anti-PD-1 antibody pembrolizumab and standard-of-care chemotherapy in patients with metastatic PDAC who had progressed on first-line gemcitabine-based therapy.[5][6]

Table 2: Efficacy Results from the COMBAT/KEYNOTE-202 Trial [5][14]

| Endpoint | Result (n=43) |

| Objective Response Rate (ORR) | 21.1% |

| Confirmed ORR | 13.2% |

| Disease Control Rate (DCR) | 63.2% |

| Median Progression-Free Survival (PFS) | 3.8 months |

| Median Overall Survival (OS) | 6.6 months |

Experimental Protocol: COMBAT/KEYNOTE-202 Trial [5][6][15]

-

Patient Population: Patients with de novo metastatic PDAC with disease progression on front-line gemcitabine-based therapy.[5]

-

Treatment Regimen:

-

Priming Phase: this compound administered daily on days 1-5.

-

Combination Cycles:

-

This compound twice a week.

-

Pembrolizumab every 3 weeks.

-

Nanoliposomal irinotecan, fluorouracil, and leucovorin (NAPOLI-1 regimen) every 2 weeks.

-

-

-

Efficacy Assessment: Tumor response was evaluated according to RECIST v1.1.[5]

Sickle Cell Disease (SCD)

A Phase 1 clinical trial investigated the safety and feasibility of this compound for mobilizing CD34+ HSCs for potential gene therapies in patients with sickle cell disease.[9]

Table 3: Preliminary Mobilization Data from the Phase 1 SCD Trial [9]

| Treatment | Median CD34+ cells/μL Mobilized (range) | Projected Collection in a Single Apheresis (x10⁶ HSCs) |

| This compound Monotherapy | 198 (77-690) | 13.9 |

| This compound + Natalizumab | 231 (117-408) | 18.6 |

Experimental Protocol: Phase 1 SCD Trial [9]

-

Patient Population: Adult patients with SCD.

-

Treatment Regimens:

-

This compound as a single agent.

-

This compound in combination with natalizumab (a VLA-4 inhibitor).

-

-

Primary Objective: To assess the safety and tolerability of the treatment regimens.[9]

-

Secondary Objectives: To determine the number of CD34+ HSCs mobilized and the kinetics of mobilization.[9]

Preclinical Studies

Preclinical studies in mouse models demonstrated that a single injection of this compound resulted in rapid and robust mobilization of hematopoietic stem and progenitor cells (HSPCs) to the peripheral blood.[13] When combined with G-CSF, this compound showed a synergistic effect, leading to significantly higher numbers of mobilized HSPCs compared to G-CSF alone or plerixafor plus G-CSF.[13] In preclinical cancer models, this compound has been shown to enhance the efficacy of chemotherapy and immunotherapy by modulating the tumor microenvironment.[1]

Conclusion

This compound represents a significant advancement in the field of hematopoietic stem cell mobilization and a promising agent in the treatment of various cancers. Its well-defined mechanism of action, coupled with robust clinical data from trials like GENESIS, has established it as a valuable therapeutic option for patients with multiple myeloma undergoing autologous stem cell transplantation. Ongoing research continues to explore its full potential in other indications, including pancreatic cancer and sickle cell disease, with the aim of addressing significant unmet medical needs. This technical guide provides a foundational understanding of this compound's journey from discovery to clinical application, highlighting the rigorous scientific and clinical efforts that have underpinned its development.

References

- 1. Structural Basis of the Binding Mode of the Antineoplastic Compound this compound (BL-8040) in the CXCR4 Chemokine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. CXCR4 signaling in the regulation of stem cell migration and development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound and Pembrolizumab Combined to Nanoliposomal Irinotecan, Fluorouracil, and Folinic Acid in Metastatic Pancreatic Cancer: The COMBAT/KEYNOTE-202 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Hematopoietic stem cell mobilization for allogeneic stem cell transplantation by this compound, a novel CXCR4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. BioLineRx Announces Oral Presentation on Data from Phase 1 Clinical Trial Evaluating this compound for CD34+ Hematopoietic Stem Cell Mobilization for Gene Therapies in Sickle Cell Disease at ASH 2024 [prnewswire.com]

- 10. What clinical trials have been conducted for this compound? [synapse.patsnap.com]

- 11. This compound and G-CSF to mobilize hematopoietic stem cells for autologous transplantation in multiple myeloma: a randomized phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Positive topline results from phase III GENESIS trial of this compound + G-CSF for hematopoietic stem cell mobilization [multiplemyelomahub.com]

- 13. BioLineRx Announces Publication in Nature Medicine of its GENESIS Phase 3 Clinical Trial Data Evaluating this compound and G-CSF in Stem Cell Mobilization for Autologous Transplantation in Multiple Myeloma [prnewswire.com]

- 14. cris.tau.ac.il [cris.tau.ac.il]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Early Preclinical Studies of Motixafortide (BL-8040)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Motixafortide (formerly BL-8040) is a potent, selective, and high-affinity antagonist of the C-X-C chemokine receptor 4 (CXCR4).[1][2][3] This technical guide provides a comprehensive overview of the foundational preclinical research that has elucidated the mechanism of action and therapeutic potential of this compound. The document focuses on its dual roles in hematopoietic stem cell (HSC) mobilization and as an immunomodulatory agent in the tumor microenvironment (TME). All quantitative data is presented in structured tables, and key experimental methodologies are detailed. Signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the core concepts.

Core Mechanism of Action: CXCR4 Antagonism

This compound is a synthetic cyclic peptide that functions by blocking the interaction between the CXCR4 receptor and its cognate ligand, stromal cell-derived factor-1α (SDF-1α), also known as CXCL12.[2][4] The CXCR4/CXCL12 signaling axis is critically involved in the retention of hematopoietic stem and progenitor cells (HSPCs) within the bone marrow niche.[4] By disrupting this interaction, this compound induces the rapid mobilization of HSPCs into the peripheral circulation.[5]

Furthermore, the CXCR4/CXCL12 axis is implicated in the trafficking of immune cells and is often dysregulated in cancer, contributing to a "cold," or immunosuppressive, tumor microenvironment.[3] By blocking CXCR4, this compound can modulate the TME, promoting the infiltration of anti-tumor effector T cells and reducing the presence of immunosuppressive cell populations, thereby "heating up" the tumor and rendering it more susceptible to immunotherapy.[3]

Signaling Pathway of CXCR4/CXCL12 Axis and this compound Inhibition

Caption: The CXCR4/CXCL12 signaling pathway and its inhibition by this compound.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from early preclinical investigations of this compound.

Table 1: In Vitro CXCR4 Binding and Inhibition

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (Ki) | 0.32 nM | Human CXCR4 | |

| IC50 | 0.42 - 4.5 nM | In vitro CXCR4 binding assays | [6] |

Table 2: In Vivo Hematopoietic Stem and Progenitor Cell (HSPC) Mobilization in Mouse Models

| Treatment Group | Fold Increase in HSPCs (vs. Control) | Mouse Model | Reference |

| This compound (single injection) | 7.1 | C57BL/6 | [1] |

| Plerixafor (single injection) | 4.2 | C57BL/6 | [1] |

| This compound + G-CSF | 76.8 | C57BL/6 | [1] |

| Plerixafor + G-CSF | 46.4 | C57BL/6 | [1] |

Table 3: In Vivo Anti-Tumor Efficacy in a T-ALL Xenograft Model

| Treatment Group | Mean Fold-Decrease in T-ALL Burden (vs. Control) | Mouse Model | Reference |

| This compound (BL-8040) alone | 966 ± 651 | NOD/SCID gamma (NSG) mice with human T-ALL xenografts | [7] |

Experimental Protocols

Detailed methodologies for key preclinical experiments are outlined below.

In Vitro CXCR4 Binding Assay

Objective: To determine the binding affinity and inhibitory concentration of this compound for the human CXCR4 receptor.

Methodology:

-

Cell Culture: Human cell lines endogenously expressing the CXCR4 receptor (e.g., Jurkat T-cell leukemia line) are cultured under standard conditions.

-

Membrane Preparation: Cell membranes are isolated through homogenization and centrifugation to obtain a membrane fraction rich in CXCR4.

-

Competitive Binding Assay:

-

A radiolabeled ligand for CXCR4 (e.g., ¹²⁵I-SDF-1α) is incubated with the cell membrane preparation.

-

Increasing concentrations of unlabeled this compound are added to compete with the radiolabeled ligand for binding to the CXCR4 receptor.

-

The reaction is allowed to reach equilibrium.

-

-

Detection and Analysis:

-

The membrane-bound radioactivity is separated from the unbound ligand by filtration.

-

The amount of bound radioligand is quantified using a gamma counter.

-

The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand).

-

The Ki (inhibition constant) is calculated from the IC50 using the Cheng-Prusoff equation.

-

In Vivo Hematopoietic Stem and Progenitor Cell (HSPC) Mobilization in a Mouse Model

Objective: To evaluate the efficacy of this compound, alone and in combination with Granulocyte-Colony Stimulating Factor (G-CSF), in mobilizing HSPCs into the peripheral blood of mice.

Methodology:

-

Animal Model: C57BL/6 mice are typically used for these studies.

-

Treatment Groups:

-

Vehicle control (e.g., saline).

-

This compound (subcutaneous injection).

-

G-CSF (subcutaneous injections over several days).

-

This compound in combination with G-CSF.

-

-

Blood Collection: Peripheral blood samples are collected from the mice at various time points after treatment administration.

-

HSPC Quantification by Flow Cytometry:

-

Red blood cells in the samples are lysed.

-

The remaining cells are stained with fluorescently labeled antibodies specific for HSPC markers (e.g., anti-CD34, anti-c-Kit) and pan-leukocyte markers (e.g., anti-CD45).

-

The samples are analyzed using a flow cytometer to quantify the percentage and absolute number of HSPCs (CD34+ cells) in the peripheral blood, following the International Society of Hematotherapy and Graft Engineering (ISHAGE) protocol.

-

-

Data Analysis: The fold-increase in HSPCs in the treatment groups is calculated relative to the vehicle control group.

In Vivo Anti-Tumor Efficacy in a Pancreatic Cancer Mouse Model

Objective: To assess the anti-tumor activity of this compound, often in combination with immunotherapy (e.g., anti-PD-1) and/or chemotherapy, in a preclinical model of pancreatic cancer.

Methodology:

-

Animal Model: An orthotopic mouse model of pancreatic cancer is established by implanting pancreatic cancer cells (e.g., from a KrasG12D;Trp53R172H genetically engineered mouse model) into the pancreas of immunocompetent syngeneic mice.[8]

-

Treatment Regimen: Once tumors are established, mice are randomized into treatment groups, which may include:

-

Vehicle control.

-

This compound alone.

-

Anti-PD-1 antibody alone.

-

Chemotherapy (e.g., gemcitabine) alone.

-

Combinations of the above agents.

-

Treatments are administered according to a predefined schedule and dosage.

-

-

Tumor Growth Monitoring: Tumor size is monitored non-invasively over time using methods such as high-resolution ultrasound.

-

Analysis of the Tumor Microenvironment: At the end of the study, tumors are excised and analyzed to assess changes in the immune cell infiltrate. This can be done using techniques such as:

-

Immunohistochemistry (IHC): To visualize and quantify the presence of specific immune cell types (e.g., CD8+ T cells) within the tumor tissue.

-

Flow Cytometry: To provide a quantitative analysis of different immune cell populations (e.g., effector T cells, regulatory T cells, myeloid-derived suppressor cells) within the tumor.

-

-

Efficacy Endpoints: The primary efficacy endpoints typically include inhibition of tumor growth and improvement in overall survival.

Experimental Workflow for In Vivo Anti-Tumor Efficacy Studies

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. What is the therapeutic class of this compound? [synapse.patsnap.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Innovations in hematopoietic stem-cell mobilization: a review of the novel CXCR4 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ascopubs.org [ascopubs.org]

- 7. BL-8040, a CXCR4 antagonist, in combination with pembrolizumab and chemotherapy for pancreatic cancer: the COMBAT trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. profiles.wustl.edu [profiles.wustl.edu]

In Vitro Binding Affinity of Motixafortide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro studies on the binding affinity of motixafortide, a selective antagonist of the C-X-C chemokine receptor 4 (CXCR4). This document details the quantitative binding data, experimental methodologies for key assays, and the associated signaling pathways.

Quantitative Binding Affinity Data

This compound demonstrates a high affinity for the CXCR4 receptor, as evidenced by various in vitro assays. The following table summarizes the key quantitative data from published studies.

| Parameter | Value(s) | Cell Line/System | Citation(s) |

| IC50 | 0.42 - 4.5 nM | Varies by study | [1][2][3] |

| Ki | 0.32 nM | Not specified | [4][5] |

| Kd | 3.38e-5 s-1 (dissociation rate) | Jurkat cells | [1][2] |

| Receptor Occupancy | Complete at 3 nM | Jurkat cells | [1][2] |

| Duration of Receptor Occupancy | > 72 hours at increased concentrations | Jurkat cells | [1][2][3] |

Experimental Protocols

The following sections detail the methodologies for key in vitro experiments used to characterize the binding of this compound to CXCR4.

Cell Culture

-

Cell Line: Jurkat cells, a human T lymphocyte cell line that endogenously expresses CXCR4, are commonly used.

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. Cell density is maintained between 0.5 x 10^5 and 1.5 x 10^6 cells/mL.

Competitive Binding Assay (Flow Cytometry-Based)

This assay quantifies the ability of this compound to compete with a fluorescently labeled ligand or antibody for binding to CXCR4 on the surface of Jurkat cells.

Materials:

-

Jurkat cells

-

Phosphate-Buffered Saline (PBS) with 1% Bovine Serum Albumin (BSA) (Assay Buffer)

-

This compound (unlabeled)

-

Fluorescently labeled anti-CXCR4 antibody (e.g., clone 12G5-PE) or fluorescently labeled CXCL12.

-

Flow cytometer

Procedure:

-

Cell Preparation: Harvest Jurkat cells and wash them with cold Assay Buffer. Resuspend the cells to a concentration of 0.5 x 10^6 cells/100 µL in cold Assay Buffer.

-

Competition: In a 96-well V-bottom plate, add 50 µL of the Jurkat cell suspension to each well.

-

Add 50 µL of varying concentrations of this compound (e.g., in a serial dilution) to the wells.

-

Add 50 µL of a fixed, predetermined concentration of the fluorescently labeled anti-CXCR4 antibody or CXCL12.

-

Incubation: Incubate the plate for 30 minutes at 4°C in the dark.

-

Washing: Wash the cells twice with 200 µL of cold Assay Buffer by centrifugation (e.g., 300 x g for 5 minutes) and removal of the supernatant.

-

Resuspension: Resuspend the cell pellet in 200 µL of cold Assay Buffer.

-

Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the cell population.

-

Data Analysis: The percentage of inhibition of fluorescent ligand/antibody binding is calculated for each concentration of this compound. The IC50 value is determined by fitting the data to a dose-response curve.

Receptor Occupancy Assay

This assay directly measures the percentage of CXCR4 receptors on the cell surface that are bound by this compound.

Materials:

-

Jurkat cells

-

This compound

-

Fluorescently labeled anti-CXCR4 antibody (non-competing epitope to this compound, if available) or fluorescently labeled this compound.

-

Flow cytometer

Procedure:

-

Cell Treatment: Incubate Jurkat cells with varying concentrations of this compound for a specified duration (e.g., up to 72 hours) at 37°C.

-

Cell Preparation: Harvest and wash the cells with cold Assay Buffer.

-

Staining for Free Receptors: To measure unoccupied receptors, incubate the cells with a saturating concentration of a fluorescently labeled anti-CXCR4 antibody that competes with this compound for 30 minutes at 4°C.

-

Staining for Total Receptors: To measure the total number of receptors, a non-competing fluorescently labeled anti-CXCR4 antibody can be used. Alternatively, cells can be permeabilized to measure intracellular receptor pools.

-

Washing: Wash the cells twice with cold Assay Buffer.

-

Data Acquisition: Analyze the samples on a flow cytometer.

-

Data Analysis: Receptor occupancy is calculated as: % Occupancy = (1 - [MFI of this compound-treated cells / MFI of untreated cells]) x 100 where MFI is the mean fluorescence intensity.

Visualizations

Experimental Workflow: Competitive Binding Assay

Caption: Workflow for a competitive binding assay to determine this compound's IC50.

CXCR4 Signaling Pathway Inhibition by this compound

Caption: this compound blocks CXCL12-mediated activation of CXCR4 and downstream signaling.

Mechanism of Action

This compound is a potent and selective antagonist of the CXCR4 receptor.[6] By binding with high affinity to CXCR4, it blocks the interaction between the receptor and its natural ligand, stromal cell-derived factor-1 (SDF-1), also known as CXCL12.[6][7] This blockade disrupts the retention of hematopoietic stem and progenitor cells in the bone marrow, leading to their mobilization into the peripheral blood.[7]

The interaction of CXCL12 with CXCR4 activates several downstream signaling pathways that are crucial for cell survival, proliferation, and migration.[6] These pathways include the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways.[6] By inhibiting the binding of CXCL12 to CXCR4, this compound effectively disrupts these signaling cascades.[6] The high affinity and slow dissociation rate of this compound result in prolonged receptor occupancy, leading to an extended pharmacodynamic effect.[1][2] Computational studies have shown that this compound's six cationic residues form charge-charge interactions with acidic residues in the CXCR4 binding site, contributing to its high affinity.[8][9][10] Furthermore, two synthetic bulky chemical moieties on this compound help to stabilize the inactive conformation of the CXCR4 receptor.[8][10]

References

- 1. Application of a small molecule inhibitor screen approach to identify CXCR4 downstream signaling pathways that promote a mesenchymal and fulvestrant-resistant phenotype in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Evaluation of assay interference and interpretation of CXCR4 receptor occupancy results in a preclinical study with MEDI3185, a fully human antibody to CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. pnas.org [pnas.org]

- 7. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]

- 8. agilent.com [agilent.com]

- 9. Chemokine Receptor Expression Assay by Flow Cytometry | Mullins Molecular Retrovirology Lab [mullinslab.microbiol.washington.edu]

- 10. pubs.acs.org [pubs.acs.org]

pharmacokinetics and pharmacodynamics of motixafortide in vivo

An In-Depth Technical Guide to the In Vivo Pharmacokinetics and Pharmacodynamics of Motixafortide

Introduction

This compound (APHEXDA™) is a selective, high-affinity, cyclic peptide inhibitor of the C-X-C motif chemokine receptor 4 (CXCR4).[1][2] It functions by blocking the binding of the receptor's natural ligand, stromal-derived factor-1α (SDF-1α or CXCL12).[3][4] This interaction is crucial for anchoring hematopoietic stem and progenitor cells (HSPCs) within the bone marrow niche.[1][2] By disrupting this axis, this compound induces the rapid mobilization of CD34+ HSPCs into the peripheral blood, facilitating their collection for subsequent autologous stem cell transplantation (ASCT).[2][5] Its primary approved indication is in combination with filgrastim (G-CSF) for this purpose in patients with multiple myeloma.[1][6]

Mechanism of Action: CXCR4 Inhibition

The CXCR4/CXCL12 signaling pathway is a key regulator of cell trafficking, including the retention and homing of CD34+ HSPCs in the bone marrow.[2][4] this compound competitively binds to CXCR4 with high affinity and demonstrates a long receptor occupancy, effectively preventing CXCL12 from anchoring HSPCs to the bone marrow stroma.[5][7] This disruption leads to the egress of HSPCs from the marrow into the peripheral circulation, a process known as mobilization.[2][4]

In Vivo Pharmacokinetics (PK)

This compound exhibits rapid absorption following subcutaneous administration, with pharmacokinetic characteristics that are generally consistent across healthy volunteers and patients with multiple myeloma.[8] It is characterized by a short plasma half-life but a prolonged pharmacodynamic effect due to its high receptor affinity and slow dissociation rate.

Absorption and Distribution

Following a single subcutaneous injection, this compound is rapidly absorbed.[8] It is extensively bound (>99%) to human plasma proteins.[1][8]

Metabolism and Excretion

This compound is broken down into smaller peptides and amino acids through non-specific catabolic processes.[1][9] Animal studies indicate that approximately 80% of radiolabeled drug is excreted in the urine, with no parent drug detected.[1]

Table 1: Human Pharmacokinetic Parameters of this compound (1.25 mg/kg SC)

| Parameter | Healthy Volunteers | Multiple Myeloma Patients | Reference(s) |

| Tmax (Time to Peak Concentration) | 0.25 - 1 hours | 0.25 - 1 hours | [8] |

| Cmax (Peak Plasma Concentration) | 2245 ± 791 ng/mL (1040 nM) | 1800 ± 695 ng/mL (834 nM) | [8] |

| Effective Half-Life | 1 - 3 hours | ~2 hours | [1][8] |

| Apparent Total Clearance | Not Reported | 46.5 L/h | [1] |

| Plasma Protein Binding | >99% | >99% | [1][8] |

In Vivo Pharmacodynamics (PD)

The primary pharmacodynamic effect of this compound is the dose-dependent mobilization of CD34+ cells into the peripheral blood. This effect is rapid and sustained, allowing for efficient collection via apheresis.

Receptor Occupancy

In vitro studies have demonstrated that a this compound concentration of 3 nM is sufficient for complete CXCR4 receptor occupancy.[8] Due to high plasma protein binding, a total plasma concentration of at least 800 ng/mL is required to achieve this free fraction, a level that is surpassed with a 1.25 mg/kg dose.[8] The high binding affinity and slow dissociation rate (Kd = 3.38e-5 s-1) allow for receptor occupancy to be maintained for over 72 hours, explaining the extended pharmacodynamic effect despite a short plasma half-life.[1][8]

Hematopoietic Stem Cell Mobilization

In healthy volunteers receiving this compound as a monotherapy, CD34+ cell counts peaked at 16 hours post-dose and remained significantly elevated at 24 hours.[1] When used in combination with G-CSF in multiple myeloma patients, this compound produces a robust and rapid mobilization of HSPCs.[10]

Table 2: Pharmacodynamic Efficacy from the Phase 3 GENESIS Trial (this compound + G-CSF vs. Placebo + G-CSF)

| Endpoint | This compound + G-CSF (n=80) | Placebo + G-CSF (n=42) | P-value | Reference(s) |

| Primary Endpoint: Collect ≥6 x 10⁶ CD34+ cells/kg in ≤2 apheresis sessions | 92.5% | 26.2% | <0.0001 | [7][10][11] |

| Secondary Endpoint: Collect ≥6 x 10⁶ CD34+ cells/kg in 1 apheresis session | 88.8% | 9.5% | <0.0001 | [7][10] |

| Median CD34+ cells collected in 1st apheresis (x 10⁶ cells/kg) | 10.8 | 2.25 | Not Reported | [7] |

| Median PB CD34+ cells at 12h post-dose (cells/μL) | 116.0 | 15.8 (pre-dose) | Not Reported | [8] |

| Patients proceeding to transplant after 1 apheresis session | 88.3% | 10.8% | Not Reported | [12][13] |

Key Experimental Protocols

The GENESIS Phase 3 Trial (NCT03246529)

The GENESIS trial was a randomized, double-blind, placebo-controlled, multicenter study designed to evaluate the efficacy and safety of this compound for HSC mobilization in multiple myeloma patients.[14]

-

Patient Population: 122 adult patients with multiple myeloma eligible for ASCT.[7]

-

Randomization: Patients were randomized 2:1 to receive either this compound plus G-CSF or placebo plus G-CSF.[7][10]

-

Dosing and Administration Protocol:

-

G-CSF Administration: All patients received G-CSF (10 mcg/kg, subcutaneous) daily in the morning for four consecutive days.[15]

-

Investigational Product Administration: On the evening of day 4, approximately 10-14 hours prior to the first planned apheresis, patients received a single subcutaneous injection of either this compound (1.25 mg/kg) or a matching placebo.[15][16]

-

Apheresis: Leukapheresis was initiated on the morning of day 5.[15] The procedure could be repeated for a second day if the target cell collection was not met.

-

Continuation: If needed, G-CSF and a second dose of the investigational product could be administered before subsequent apheresis sessions.[15][16]

-

-

Primary Endpoint: The proportion of patients who successfully collected ≥6 × 10⁶ CD34+ cells/kg in up to two apheresis sessions.[17]

-

Pharmacokinetic/Pharmacodynamic Sampling: In related studies, blood samples for PK analysis were collected pre-dose and at multiple time points up to 24 hours post-motixafortide administration. PD samples to measure peripheral blood CD34+ counts were collected at similar intervals.[8]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What are the approved indications for this compound? [synapse.patsnap.com]

- 3. This compound | C97H144FN33O19S2 | CID 91865076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. What is the therapeutic class of this compound? [synapse.patsnap.com]

- 6. This compound: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound and G-CSF to mobilize hematopoietic stem cells for autologous transplantation in multiple myeloma: a randomized phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ashpublications.org [ashpublications.org]

- 9. oncologynewscentral.com [oncologynewscentral.com]

- 10. This compound Improved CD34+ Mobilization for AHSCT | Blood Cancers Today [bloodcancerstoday.com]

- 11. This compound Increases Stem Cell Collection - HealthTree for Multiple Myeloma [healthtree.org]

- 12. BioLineRx Announces Positive Top-Line Results from GENESIS Phase 3 Trial of this compound in Stem-Cell Mobilization for Autologous Bone Marrow Transplantation in Multiple Myeloma Patients - BioSpace [biospace.com]

- 13. BioLineRx Announces Positive Top-Line Results from GENESIS Phase 3 Trial of this compound in Stem-Cell Mobilization for Autologous Bone Marrow Transplantation in Multiple Myeloma Patients [prnewswire.com]

- 14. BioLineRx Announces Publication in Nature Medicine of its GENESIS Phase 3 Clinical Trial Data Evaluating this compound and G-CSF in Stem Cell Mobilization for Autologous Transplantation in Multiple Myeloma [prnewswire.com]

- 15. Innovations in hematopoietic stem-cell mobilization: a review of the novel CXCR4 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 16. accessdata.fda.gov [accessdata.fda.gov]

- 17. This compound and G-CSF to mobilize hematopoietic stem cells for autologous transplantation in multiple myeloma: a randomized phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Hematopoietic Stem Cell Mobilization using Motixafortide in Combination with G-CSF

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autologous hematopoietic stem cell transplantation (ASCT) is a critical treatment modality for various hematologic malignancies, including multiple myeloma.[1][2] The success of ASCT is contingent upon the collection of a sufficient number of hematopoietic stem and progenitor cells (HSPCs), quantified by the expression of the CD34+ surface marker.[2][3] Granulocyte-colony stimulating factor (G-CSF) has been the standard agent for mobilizing HSPCs from the bone marrow into the peripheral blood for collection via apheresis.[2][4] However, a significant portion of patients fail to mobilize an optimal number of CD34+ cells with G-CSF alone.[2]

Motixafortide (APHEXDA®) is a novel, high-affinity, selective inhibitor of the C-X-C chemokine receptor 4 (CXCR4).[5][6][7] The interaction between CXCR4 and its ligand, stromal cell-derived factor-1α (SDF-1α or CXCL12), is crucial for retaining HSPCs within the bone marrow niche.[5][6][8] By blocking this interaction, this compound facilitates the egress of HSPCs into the peripheral circulation.[5][6] When used in combination with G-CSF, this compound has demonstrated superior efficacy in mobilizing CD34+ cells, enabling a higher percentage of patients to reach the optimal collection targets in fewer apheresis sessions.[1][9][10]

These application notes provide a comprehensive overview of the mechanism of action, quantitative data from the pivotal GENESIS trial, and detailed protocols for the use of this compound in combination with G-CSF for HSPC mobilization and apheresis.

Mechanism of Action

The combination of this compound and G-CSF leverages two distinct but synergistic mechanisms to enhance the mobilization of hematopoietic stem cells.

-

G-CSF: This cytokine acts by inducing the proliferation and differentiation of hematopoietic progenitors.[4][11] It also disrupts the bone marrow microenvironment by downregulating the expression of SDF-1α and inducing the release of proteases that cleave adhesion molecules, thereby weakening the retention of HSPCs.[2][12][13]

-

This compound: As a potent CXCR4 antagonist, this compound directly blocks the SDF-1α/CXCR4 signaling axis.[5][6][8] This inhibition disrupts the anchoring of HSPCs to the bone marrow stroma, leading to their rapid and robust mobilization into the peripheral blood.[5][6] this compound exhibits a long receptor occupancy, allowing for sustained clinical activity.[6][7][14]

The synergistic effect of G-CSF and this compound results in a more efficient and predictable mobilization of HSPCs compared to G-CSF alone.

Quantitative Data from the GENESIS Phase 3 Trial

The GENESIS trial was a Phase 3, randomized, double-blind, placebo-controlled study that evaluated the efficacy and safety of this compound in combination with G-CSF for the mobilization of HSPCs in multiple myeloma patients undergoing ASCT.[1]

Table 1: Primary and Key Secondary Endpoints

| Endpoint | This compound + G-CSF (n=80) | Placebo + G-CSF (n=42) | Odds Ratio (95% CI) | p-value |

| Primary Endpoint: Collection of ≥6 x 10⁶ CD34+ cells/kg in ≤2 apheresis sessions | 92.5% | 26.2% | 53.3 (14.12–201.33) | <0.0001[1] |

| Secondary Endpoint: Collection of ≥6 x 10⁶ CD34+ cells/kg in 1 apheresis session | 88.8% | 9.5% | 118.0 (25.36–549.35) | <0.0001[1] |

Table 2: CD34+ Cell Collection and Apheresis Details

| Parameter | This compound + G-CSF | Placebo + G-CSF |

| Median number of CD34+ cells collected on Day 1 of apheresis (x 10⁶ cells/kg) | 10.80[15] | 2.14[15] |

| Percentage of patients proceeding to transplant after one apheresis session | 88.3%[9] | 10.8%[9] |

| Average number of apheresis procedures per patient | 1.23[16] | 3.24[16] |

| Average number of G-CSF injections per patient | 5.26[16] | 8.12[16] |

Table 3: Engraftment Data

| Engraftment Outcome | This compound + G-CSF | Placebo + G-CSF |

| Median time to neutrophil engraftment | 12 days[15] | 12 days[15] |

| Median time to platelet engraftment | 18 days[15] | 17 days[15] |

| Graft durability at Day 100 post-ASCT | 92.2%[3] | 91.9%[3] |

Experimental Protocols

Patient Population

This protocol is intended for patients with multiple myeloma who are candidates for autologous stem cell transplantation.[17]

Materials

-

This compound (APHEXDA®) for injection, 62 mg lyophilized powder in a single-dose vial.[18]

-

Filgrastim (G-CSF).

-

Sterile Water for Injection, USP.

-

0.9% Sodium Chloride Injection, USP.

-

0.45% Sodium Chloride Injection, USP.

-

Premedications: H1-antihistamine (e.g., diphenhydramine), H2 blocker (e.g., famotidine), leukotriene inhibitor (e.g., montelukast), and an analgesic (e.g., acetaminophen).[19][20]

-

Apheresis equipment and collection kits.

Protocol Workflow

Detailed Methodologies

1. G-CSF Administration:

-

Administer filgrastim (G-CSF) at a dose of 10 mcg/kg daily via subcutaneous injection for four consecutive days prior to the first apheresis session.[15][21]

2. Premedication:

-

Approximately 30-60 minutes prior to each this compound administration, premedicate the patient to reduce the risk of hypersensitivity and injection site reactions.[19][20]

-

The premedication regimen should include:

3. This compound Reconstitution and Administration:

-

Reconstitution:

-

Reconstitute each 62 mg vial of this compound with 2 mL of 0.45% Sodium Chloride Injection, USP.[19] Alternatively, reconstitute with 1 mL of Sterile Water for Injection and 1 mL of 0.9% Sodium Chloride Injection.[19]

-

Gently swirl and invert the vial for up to 3 minutes until the powder is completely dissolved. Do not shake.[19]

-

The reconstituted solution should be clear and colorless. Discard if discolored, cloudy, or contains visible particulates.[19]

-

-

Administration:

-

Administer a single dose of this compound at 1.25 mg/kg of actual body weight via subcutaneous injection.[18][19]

-

Administer the dose 10 to 14 hours prior to the initiation of the first apheresis session.[18][19][21]

-

Administer in a setting where personnel and therapies are immediately available for the treatment of anaphylaxis.[20] Monitor patients for signs of hypersensitivity for at least one hour following administration.[20]

-

4. Apheresis:

-

Initiate the first apheresis session 10 to 14 hours after the this compound injection.[21]

-

Continue daily G-CSF administration until the final apheresis session is complete.[15]

-

Monitor CD34+ cell counts in the peripheral blood to determine the optimal timing and duration of apheresis.

-

The target collection goal is typically a minimum of 2 x 10⁶ CD34+ cells/kg, with an optimal target of 4-6 x 10⁶ CD34+ cells/kg.[22]

5. Second Dose of this compound (if necessary):

-

A second dose of this compound can be administered 10 to 14 hours prior to a third apheresis session if the collection target has not been met.[18][19]

Safety and Tolerability

The combination of this compound and G-CSF was generally well-tolerated in the GENESIS trial.[1] The most common adverse reactions (≥20%) were injection site reactions (pain, erythema, pruritus), pruritus, flushing, and back pain.[20] Anaphylactic shock and hypersensitivity reactions have been reported, necessitating premedication and monitoring.[17][18][20]

Conclusion

The use of this compound in combination with G-CSF represents a significant advancement in hematopoietic stem cell mobilization for patients with multiple myeloma. The robust clinical data from the GENESIS trial demonstrates superior efficacy in achieving optimal CD34+ cell collection targets in a shorter timeframe and with fewer apheresis sessions compared to G-CSF alone. The detailed protocols provided herein offer a framework for researchers and clinicians to effectively implement this combination therapy, potentially improving patient outcomes and resource utilization in the context of autologous stem cell transplantation.

References

- 1. This compound and G-CSF to mobilize hematopoietic stem cells for autologous transplantation in multiple myeloma: a randomized phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Advances in Stem Cell Mobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mobilization of Hematopoietic Stem/Progenitor Cells: General Principles and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. What is the therapeutic class of this compound? [synapse.patsnap.com]

- 7. Innovations in hematopoietic stem-cell mobilization: a review of the novel CXCR4 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

- 9. Positive topline results from phase III GENESIS trial of this compound + G-CSF for hematopoietic stem cell mobilization [multiplemyelomahub.com]

- 10. This compound and Stem Cell Transplants for Multiple Myeloma - NCI [cancer.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. G-CSF induces stem cell mobilization by decreasing bone marrow SDF-1 and up-regulating CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. google.com [google.com]

- 15. ashpublications.org [ashpublications.org]

- 16. This compound and G-CSF to mobilize hematopoietic stem cells for autologous transplantation in multiple myeloma: a randomized phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 17. FDA-Approved APHEXDA® (this compound) [aphexda.com]

- 18. aphexda.com [aphexda.com]

- 19. Aphexda (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 20. aetna.com [aetna.com]

- 21. resources.massgeneralbrighamhealthplan.org [resources.massgeneralbrighamhealthplan.org]

- 22. Stem Cell Mobilization | APHEXDA® (this compound) [aphexda.com]

Application Notes and Protocols: Measuring CD34+ Cell Count After Motixafortide Administration

For Researchers, Scientists, and Drug Development Professionals

Introduction

Motixafortide (APHEXDA™) is a selective antagonist of the C-X-C motif chemokine receptor 4 (CXCR4) designed to mobilize hematopoietic stem cells (HSCs) from the bone marrow into the peripheral blood for collection and subsequent autologous or allogeneic transplantation.[1][2][3] The efficacy of this compound is primarily assessed by quantifying the number of circulating CD34+ cells, which are a well-established marker for hematopoietic stem and progenitor cells (HSPCs).[4] Accurate and standardized measurement of CD34+ cell counts is therefore critical for clinical decision-making, patient management, and the overall success of stem cell transplantation procedures.

These application notes provide detailed protocols and data presentation guidelines for the measurement of CD34+ cell counts following the administration of this compound. The information is compiled from clinical trial data and established methodologies for CD34+ enumeration.

Signaling Pathway of this compound-Induced CD34+ Cell Mobilization

This compound functions by disrupting the interaction between stromal cell-derived factor-1α (SDF-1α), also known as CXCL12, and its receptor, CXCR4.[1][2] This interaction is crucial for retaining HSCs within the bone marrow niche. By blocking the CXCL12/CXCR4 axis, this compound induces the mobilization of CD34+ HSPCs into the peripheral circulation, making them available for collection via apheresis.[2][3]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What are the approved indications for this compound? [synapse.patsnap.com]

- 3. Positive topline results from phase III GENESIS trial of this compound + G-CSF for hematopoietic stem cell mobilization [multiplemyelomahub.com]

- 4. Innovations in hematopoietic stem-cell mobilization: a review of the novel CXCR4 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Motixafortide in Autologous Stem Cell Transplantation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Motixafortide (APHEXDA®) is a selective antagonist of the C-X-C chemokine receptor 4 (CXCR4) that functions as a hematopoietic stem cell mobilizer.[1][2] It is indicated for use in combination with filgrastim (G-CSF) to mobilize hematopoietic stem cells (HSCs) into the peripheral blood for collection and subsequent autologous stem cell transplantation (ASCT) in patients with multiple myeloma.[3][4] The interaction between the CXCR4 receptor and its ligand, stromal cell-derived factor-1α (SDF-1α or CXCL12), is crucial for retaining HSCs within the bone marrow niche.[1][5] By blocking this interaction, this compound facilitates the egress of HSCs into the bloodstream, making them available for collection.[6][7]

The efficacy and safety of this compound were primarily established in the Phase 3 GENESIS trial, a randomized, double-blind, placebo-controlled study.[8][9] This trial demonstrated that this compound in combination with G-CSF was superior to G-CSF alone in mobilizing a sufficient number of HSCs for transplantation, often in a single apheresis session.[6][10]

Mechanism of Action: CXCR4 Inhibition

This compound is a synthetic cyclic peptide that acts as a potent antagonist of the CXCR4 receptor.[1][9] The CXCR4/CXCL12 signaling axis plays a critical role in anchoring hematopoietic stem cells to the bone marrow matrix.[2][5] this compound binds with high affinity to CXCR4, competitively blocking the binding of its natural ligand, CXCL12.[1] This disruption of the signaling pathway leads to the rapid mobilization of HSCs from the bone marrow into the peripheral circulation, allowing for their collection via apheresis.[5][6]

Clinical Efficacy: The GENESIS Trial

The GENESIS trial was a pivotal Phase 3, multicenter, randomized, placebo-controlled study that evaluated the efficacy and safety of this compound plus G-CSF for HSC mobilization in 122 multiple myeloma patients.[8][9] Patients were randomized in a 2:1 ratio to receive either this compound (1.25 mg/kg) plus G-CSF or a placebo plus G-CSF.[8]

The results demonstrated a significant improvement in HSC collection with the this compound regimen.

Table 1: Efficacy of this compound in the GENESIS Trial

| Endpoint | This compound + G-CSF (n=80) | Placebo + G-CSF (n=42) | Odds Ratio (95% CI) | P-value |

|---|---|---|---|---|

| Primary Endpoint: Patients collecting ≥6 × 10⁶ CD34+ cells/kg in ≤2 apheresis sessions[9][11] | 92.5% | 26.2% | 53.3 (14.12–201.33) | <0.0001 |

| Key Secondary Endpoint: Patients collecting ≥6 × 10⁶ CD34+ cells/kg in 1 apheresis session[9][11] | 88.8% | 9.5% | 118.0 (25.36–549.35) | <0.0001 |

| Additional Endpoint: Patients collecting ≥4 × 10⁶ CD34+ cells/kg in 1 apheresis session | 94.9% | 14.3% | - | <0.0001 |

Data sourced from the GENESIS Phase 3 trial results.[9][11]

Protocols for Clinical Application

The following protocols are based on the methodology of the GENESIS trial and the approved prescribing information for APHEXDA®.[8][12]

Patient Premedication Protocol

To mitigate the risk of hypersensitivity and injection-site reactions, all patients must be premedicated 30-60 minutes prior to each this compound administration.[13][14][15]

Table 2: Premedication Regimen

| Medication Class | Example Agent(s) | Recommended Dosage |

|---|---|---|

| H1-Antihistamine | Diphenhydramine | 12.5 mg IV or 25-50 mg PO |

| H2 Blocker | Famotidine | Standard dose |

| Leukotriene Inhibitor | Montelukast | Standard dose |

| Analgesic | Acetaminophen | Standard dose |

HSC Mobilization and Collection Protocol

This protocol outlines the full workflow from G-CSF administration through apheresis.

Step-by-Step Protocol:

-

G-CSF Administration: Administer filgrastim (G-CSF) at a dose of 10 mcg/kg daily for four consecutive days prior to the first apheresis session.[8][12]

-

This compound Administration (First Dose): On the evening of Day 4, 10 to 14 hours before the planned initiation of the first apheresis, administer a subcutaneous injection of this compound at a dose of 1.25 mg/kg based on the patient's actual body weight.[8][14]

-

Reconstitution: Reconstitute each 62 mg vial with 2 mL of 0.45% Sodium Chloride Injection, USP.[13] Gently swirl and invert the vial until the powder is completely dissolved. The final concentration will be 36.5 mg/mL, allowing for a withdrawal of up to 1.7 mL (62 mg).[13]

-

Administration: Administer as a subcutaneous injection over approximately 2 minutes.[8]

-

-

Continued G-CSF: On the morning of Day 5, administer another dose of G-CSF approximately 1 hour before starting apheresis.[8]

-

Apheresis: Begin the first apheresis session on Day 5. The typical target volume is ≥3 blood volumes.[16]

-

Second Dose (If Necessary): If the stem cell collection goal is not met after two apheresis sessions, a second dose of this compound (1.25 mg/kg) can be administered 10 to 14 hours before a third apheresis attempt.[8][13][14]

Safety and Tolerability Profile

This compound was generally well-tolerated in the GENESIS trial.[9] The most common adverse reactions are related to transient, localized injection site reactions and systemic reactions consistent with its mechanism of action.

Table 3: Common Adverse Reactions (≥10%) in the GENESIS Trial

| Adverse Reaction | This compound + G-CSF | Placebo + G-CSF |

|---|---|---|

| Injection-site pain[13] | 53% | - |

| Pruritus (itching)[13] | 38% | - |

| Flushing[13] | 33% | - |

| Injection-site erythema (redness)[13] | 27% | - |

| Injection-site pruritus[13] | 24% | - |

| Back pain[13] | 21% | - |

| Paresthesia (tingling/numbness)[13] | 19% | - |

| Rash[13] | 16% | - |

| Hypokalemia (low potassium)[13] | 15% | - |

| Nausea[13] | 14% | - |

| Urticaria (hives)[13] | 14% | - |

| Erythema (redness of skin)[13] | 12% | - |

Key Warnings and Precautions:

-

Anaphylactic Shock and Hypersensitivity: Serious hypersensitivity reactions, including anaphylactic shock, have occurred.[4][12][17] this compound should be administered in a setting where personnel and therapies are immediately available for treatment. Patients should be monitored for at least one hour post-administration.[15]

-

Injection Site Reactions: The majority of patients experience injection site reactions such as pain, erythema, and pruritus.[4][17] Premedication with an analgesic is recommended.[13][15]

-

Tumor Cell Mobilization: In patients with leukemia, this compound may cause the mobilization of leukemic cells, contaminating the apheresis product. Therefore, it is not intended for HSC mobilization in patients with leukemia.[13][17]

-

Leukocytosis: The combination of this compound and G-CSF increases circulating white blood cell counts. White blood cell counts should be monitored.[13][17]

References

- 1. What is the therapeutic class of this compound? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. resources.massgeneralbrighamhealthplan.org [resources.massgeneralbrighamhealthplan.org]

- 4. FDA-Approved APHEXDA® (this compound) [aphexda.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. What clinical trials have been conducted for this compound? [synapse.patsnap.com]

- 7. Positive topline results from phase III GENESIS trial of this compound + G-CSF for hematopoietic stem cell mobilization [multiplemyelomahub.com]

- 8. oncologynewscentral.com [oncologynewscentral.com]

- 9. This compound and G-CSF to mobilize hematopoietic stem cells for autologous transplantation in multiple myeloma: a randomized phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound and Stem Cell Transplants for Multiple Myeloma - NCI [cancer.gov]

- 11. This compound and G-CSF to mobilize hematopoietic stem cells for autologous transplantation in multiple myeloma: a randomized phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aphexda.com [aphexda.com]

- 13. reference.medscape.com [reference.medscape.com]

- 14. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 15. This compound (Aphexda) - Medical Clinical Policy Bulletins | Aetna [aetna.com]

- 16. Hematopoietic stem cell mobilization for allogeneic stem cell transplantation by this compound, a novel CXCR4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Stem Cell Mobilization | APHEXDA® (this compound) [aphexda.com]

laboratory handling and storage of motixafortide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Motixafortide is a selective inhibitor of the C-X-C chemokine receptor 4 (CXCR4), a key mediator in the trafficking and homing of hematopoietic stem cells (HSCs) to the bone marrow. By blocking the interaction between CXCR4 and its ligand, stromal cell-derived factor-1α (SDF-1α/CXCL12), this compound induces the mobilization of HSCs from the bone marrow into the peripheral bloodstream.[1] This property is leveraged in clinical settings to facilitate the collection of HSCs for autologous transplantation in patients with multiple myeloma.[1][2][3] These application notes provide detailed protocols for the proper handling, storage, and laboratory use of this compound.

Product Handling and Storage

Proper handling and storage of this compound are critical to maintain its stability and efficacy for research applications.

1.1. Storage Conditions

Unopened vials of this compound should be stored under refrigerated conditions. The reconstituted solution has limited stability and should be handled as described below.

| Condition | Temperature | Additional Notes |

| Unopened Vials | 2°C to 8°C (36°F to 46°F) | Store in the original packaging to protect from light.[1] |

| Reconstituted Solution | 2°C to 8°C (36°F to 46°F) or 20°C to 25°C (68°F to 77°F) | Protect from light. Dispose of any unused solution after 24 hours.[1] |

1.2. Laboratory Handling and Safety Precautions

While this compound is not classified as a hazardous substance, standard laboratory safety practices should be followed.[4][5]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves.

-

Ventilation: Use in a well-ventilated area to avoid inhalation of any aerosols.[5]

-

Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[4][5]

-

Spills: Absorb spills with an inert material and dispose of it according to institutional guidelines.[5]

Reconstitution Protocol

Accurate reconstitution is essential for preparing this compound for experimental use.

2.1. Materials

-

This compound vial(s)

-

0.45% Sodium Chloride Injection, USP[6]

-

Sterile syringes and needles

-

Aseptic workspace (e.g., laminar flow hood)

2.2. Procedure

-

Remove the required number of this compound vials from the refrigerator and allow them to equilibrate to room temperature (20°C to 25°C) for at least 30 minutes before reconstitution.[6]

-

Using aseptic technique, reconstitute each vial with 2 mL of 0.45% Sodium Chloride Injection.[6]

-

Gently swirl the vial to dissolve the lyophilized powder. Do not shake.

-

The reconstituted solution will have a final concentration of 36.5 mg/mL, allowing for the withdrawal of up to 1.7 mL (62 mg).[6]

-

Visually inspect the solution for particulate matter and discoloration before use. The solution should be clear and colorless.

-

If not used immediately, store the reconstituted solution as per the conditions outlined in Table 1.

Mechanism of Action: CXCR4 Signaling Pathway

This compound is a potent antagonist of the CXCR4 receptor.[7] The binding of CXCL12 to CXCR4 activates downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell survival, proliferation, and migration.[7][8] this compound competitively blocks this interaction, thereby inhibiting these signaling events.[7]

Caption: this compound blocks CXCL12 binding to CXCR4, inhibiting downstream signaling.

Experimental Protocols

The following are example protocols for in vitro assays to study the effects of this compound.

4.1. In Vitro Cell Migration (Transwell) Assay

This assay measures the ability of this compound to inhibit cell migration towards a chemoattractant.

4.1.1. Materials

-

CXCR4-expressing cells (e.g., cancer cell lines, hematopoietic stem cells)

-

Cell culture medium (serum-free and with chemoattractant, e.g., 10% FBS or CXCL12)

-

Transwell inserts (e.g., 8 µm pore size)[9]

-

24-well plates

-

This compound reconstituted solution

-

Fixing and staining reagents (e.g., paraformaldehyde, crystal violet)

-

Cotton swabs

4.1.2. Experimental Workflow

Caption: Workflow for a transwell cell migration assay with this compound.

4.1.3. Detailed Procedure

-

Cell Preparation: Culture CXCR4-expressing cells to 70-80% confluency. The day before the assay, replace the medium with serum-free medium and incubate for 24 hours to increase sensitivity to the chemoattractant.[10]

-

Assay Setup:

-

Cell Seeding and Treatment:

-

Harvest the serum-starved cells and resuspend them in serum-free medium at a predetermined optimal density.

-

In separate tubes, prepare cell suspensions containing different concentrations of this compound (and a vehicle control).

-

Add the cell suspensions to the upper chamber of the transwell inserts.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period sufficient to allow for cell migration (e.g., 20-24 hours).[9] This time may need to be optimized for the specific cell line.

-

Fixation and Staining:

-

Carefully remove the transwell inserts from the plate.

-

Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.

-

Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes at room temperature.[9]

-

Stain the cells with a solution such as 0.2% crystal violet.

-

-

Quantification:

-

After washing and drying the inserts, visualize and count the migrated cells under a microscope.

-

Alternatively, the stain can be eluted and the absorbance measured to quantify migration.

-

4.2. Data Presentation

Quantitative data from experiments should be summarized in a clear and organized manner. Below is an example table for presenting cell migration data.

| Treatment Group | This compound Conc. (nM) | Mean Migrated Cells per Field (± SEM) | % Inhibition of Migration |

| Vehicle Control | 0 | [Insert Value] | 0% |

| This compound | 1 | [Insert Value] | [Calculate %] |

| This compound | 10 | [Insert Value] | [Calculate %] |

| This compound | 100 | [Insert Value] | [Calculate %] |

Conclusion

These guidelines provide a framework for the safe and effective laboratory handling and application of this compound. Adherence to these protocols will help ensure the integrity of experimental results and the safety of laboratory personnel. For specific applications, further optimization of protocols may be necessary.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. FDA-Approved APHEXDA® (this compound) [aphexda.com]

- 3. This compound and Stem Cell Transplants for Multiple Myeloma - NCI [cancer.gov]

- 4. abmole.com [abmole.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. drugs.com [drugs.com]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]